molecular formula C15H10BrClO B7723652 1-(4-Bromophenyl)-3-(4-chlorophenyl)prope-none

1-(4-Bromophenyl)-3-(4-chlorophenyl)prope-none

Cat. No.: B7723652
M. Wt: 321.59 g/mol
InChI Key: HYCQSDMDGCPEPI-KMKOMSMNSA-N
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Description

1-(4-Bromophenyl)-3-(4-chlorophenyl)prope-none is an organic compound characterized by the presence of bromine and chlorine atoms attached to phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-3-(4-chlorophenyl)prope-none can be synthesized through a multi-step process involving the following key steps:

    Propenone Formation: The coupling of the brominated and chlorinated phenyl rings through a propenone linkage.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and chlorination reactions followed by purification processes to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-(4-chlorophenyl)prope-none undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of bromophenyl and chlorophenyl oxides.

    Reduction: Formation of reduced bromophenyl and chlorophenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with different functional groups.

Scientific Research Applications

1-(4-Bromophenyl)-3-(4-chlorophenyl)prope-none has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(4-chlorophenyl)prope-none involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules.

    Pathways Involved: It may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)-3-(4-fluorophenyl)prope-none
  • 1-(4-Chlorophenyl)-3-(4-methylphenyl)prope-none
  • 1-(4-Bromophenyl)-3-(4-iodophenyl)prope-none

Comparison: 1-(4-Bromophenyl)-3-(4-chlorophenyl)prope-none is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties compared to similar compounds with different halogen substitutions

Properties

IUPAC Name

(Z)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClO/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-10H/b10-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCQSDMDGCPEPI-KMKOMSMNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\C(=O)C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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